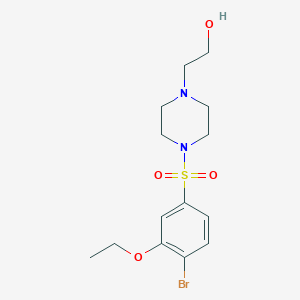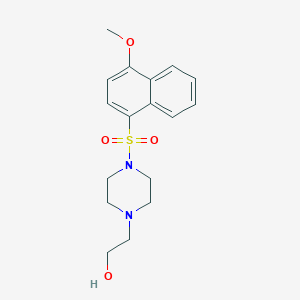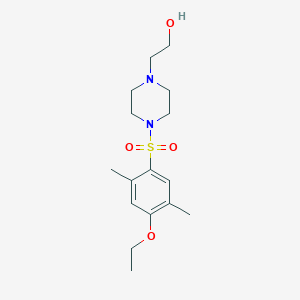
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research. This compound features a piperazine ring substituted with a sulfonyl group and an ethanol moiety, making it valuable in medicinal chemistry, drug discovery, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and piperazine.
Reaction Conditions: The sulfonyl chloride reacts with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
Ethanol Addition: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has numerous applications in scientific research:
Medicinal Chemistry: Used in the design and synthesis of new pharmaceutical agents.
Drug Discovery: Acts as a lead compound in the development of drugs targeting neurological and psychiatric disorders.
Pharmaceutical Development: Employed in the formulation of drugs due to its stability and bioavailability.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Lacks the diethoxy groups, resulting in different pharmacological properties.
2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.
Uniqueness
2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
2-[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-4-23-15-13-17(16(24-5-2)12-14(15)3)25(21,22)19-8-6-18(7-9-19)10-11-20/h12-13,20H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKTOVJKRQKKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
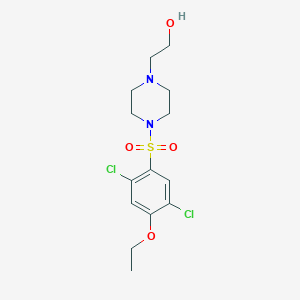
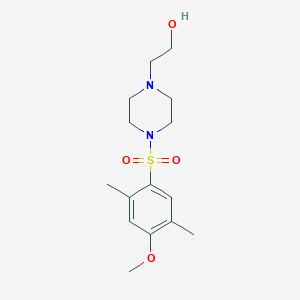
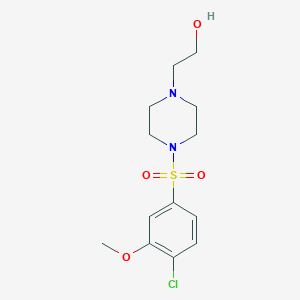
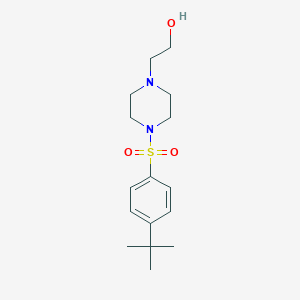
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

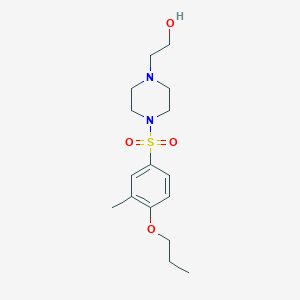
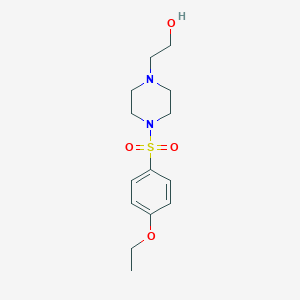
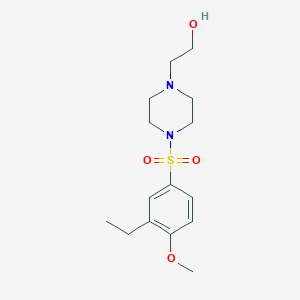
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
